molecular formula C9H14O4 B6217686 2-[(4E)-hex-4-en-1-yl]propanedioic acid CAS No. 85484-84-0

2-[(4E)-hex-4-en-1-yl]propanedioic acid

Cat. No.: B6217686
CAS No.: 85484-84-0
M. Wt: 186.2
InChI Key:
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Description

. This compound is characterized by its unique structure, which includes a hex-4-en-1-yl group attached to a propanedioic acid moiety. The presence of the double bond in the hexyl chain adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-hex-4-en-1-yl]propanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of hex-4-en-1-ol with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions followed by hydrolysis. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4E)-hex-4-en-1-yl]propanedioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4E)-hex-4-en-1-yl]propanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4E)-hex-4-en-1-yl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered cellular functions. For example, it may inhibit enzymes involved in fatty acid biosynthesis, thereby affecting lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4E)-hex-4-en-1-yl]propanedioic acid is unique due to the presence of the hex-4-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity. The double bond in the hexyl chain allows for additional chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

85484-84-0

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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